molecular formula C23H23N3O2 B7544085 N-ethyl-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]-N-naphthalen-1-ylacetamide

N-ethyl-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]-N-naphthalen-1-ylacetamide

Cat. No. B7544085
M. Wt: 373.4 g/mol
InChI Key: NEBYFTRKPVMYBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]-N-naphthalen-1-ylacetamide, also known as ENNA, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

N-ethyl-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]-N-naphthalen-1-ylacetamide exerts its effects through multiple mechanisms of action. It has been found to inhibit the activity of various enzymes, such as topoisomerase II and histone deacetylase, which are involved in cancer cell growth and proliferation. N-ethyl-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]-N-naphthalen-1-ylacetamide also modulates the activity of various signaling pathways, such as the PI3K/Akt/mTOR pathway, which is implicated in neurodegenerative diseases. Additionally, N-ethyl-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]-N-naphthalen-1-ylacetamide has been shown to interact with DNA and RNA, leading to changes in gene expression.
Biochemical and Physiological Effects:
N-ethyl-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]-N-naphthalen-1-ylacetamide has been found to have various biochemical and physiological effects. In cancer cells, N-ethyl-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]-N-naphthalen-1-ylacetamide induces cell cycle arrest and apoptosis, leading to decreased cell proliferation. In neurodegenerative diseases, N-ethyl-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]-N-naphthalen-1-ylacetamide has been found to improve mitochondrial function and reduce oxidative stress, leading to neuroprotection. In infectious diseases, N-ethyl-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]-N-naphthalen-1-ylacetamide has been shown to inhibit bacterial and viral growth, leading to antimicrobial effects.

Advantages and Limitations for Lab Experiments

N-ethyl-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]-N-naphthalen-1-ylacetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity and high yield. It has been shown to have potent biological activity in various assays, making it a promising compound for further research. However, N-ethyl-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]-N-naphthalen-1-ylacetamide also has some limitations. Its mechanism of action is not fully understood, and further studies are needed to elucidate its effects. Additionally, its toxicity and pharmacokinetics need to be further investigated to determine its safety and efficacy in vivo.

Future Directions

There are several future directions for N-ethyl-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]-N-naphthalen-1-ylacetamide research. Firstly, its mechanism of action needs to be further elucidated to better understand its effects. Secondly, its toxicity and pharmacokinetics need to be further investigated to determine its safety and efficacy in vivo. Thirdly, its potential applications in various disease models need to be explored further. Fourthly, its structure-activity relationship needs to be studied to optimize its biological activity. Lastly, its potential as a drug candidate needs to be evaluated through preclinical and clinical trials.

Synthesis Methods

N-ethyl-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]-N-naphthalen-1-ylacetamide can be synthesized through a multi-step process, starting with the reaction of 2-aminobenzimidazole with 1-bromo-2-naphthalene. The resulting product is then reacted with ethyl chloroacetate and subsequently hydrolyzed to obtain N-ethyl-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]-N-naphthalen-1-ylacetamide. This synthesis method has been optimized to yield high purity and high yield of N-ethyl-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]-N-naphthalen-1-ylacetamide.

Scientific Research Applications

N-ethyl-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]-N-naphthalen-1-ylacetamide has been found to have potential applications in various scientific research fields, such as cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, N-ethyl-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]-N-naphthalen-1-ylacetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative diseases, N-ethyl-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]-N-naphthalen-1-ylacetamide has been found to have neuroprotective effects and improve cognitive function. In infectious diseases, N-ethyl-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]-N-naphthalen-1-ylacetamide has been shown to have antimicrobial activity against various pathogens.

properties

IUPAC Name

N-ethyl-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c1-3-25(20-14-8-10-17-9-4-5-11-18(17)20)22(28)15-26-21-13-7-6-12-19(21)24-23(26)16(2)27/h4-14,16,27H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBYFTRKPVMYBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC2=CC=CC=C21)C(=O)CN3C4=CC=CC=C4N=C3C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]-N-naphthalen-1-ylacetamide

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